molecular formula C8H15N B2385785 1-Cyclopropylpent-4-en-1-amine CAS No. 1342445-60-6

1-Cyclopropylpent-4-en-1-amine

Cat. No.: B2385785
CAS No.: 1342445-60-6
M. Wt: 125.215
InChI Key: GTGXBUMXXYIZSC-UHFFFAOYSA-N
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Description

1-Cyclopropylpent-4-en-1-amine is a cyclic amine compound with the molecular formula C8H15N. This compound features a cyclopropyl group attached to a pentenyl chain, which is further connected to an amine group. Its unique structure has garnered significant interest in various fields of research due to its intriguing physical and chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropylpent-4-en-1-amine typically involves organic synthesis techniques. One common method includes the cyclopropanation of a suitable pentenyl precursor followed by amination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Cyclopropylpent-4-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in organic synthesis, aiding in the construction of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclopropylpent-4-en-1-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group and the amine functionality allow it to engage in various biochemical pathways, potentially affecting enzyme activity, receptor binding, and other cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Cyclopropylpent-4-en-1-amine can be compared with other cyclic amines and pentenyl derivatives. Similar compounds include:

    Cyclopropylamine: A simpler analog with only a cyclopropyl group attached to an amine.

    Pent-4-en-1-amine: Lacks the cyclopropyl group but has a similar pentenyl chain with an amine group.

    Cyclopropylmethylamine: Features a cyclopropyl group attached to a methylamine.

The uniqueness of this compound lies in its combined cyclopropyl and pentenyl structure, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

1-cyclopropylpent-4-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-3-4-8(9)7-5-6-7/h2,7-8H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGXBUMXXYIZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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